3-Amino-3-(4-bromo-3-fluorophenyl)propanoic acid
CAS No.: 1260682-05-0
Cat. No.: VC8063658
Molecular Formula: C9H9BrFNO2
Molecular Weight: 262.08
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260682-05-0 |
|---|---|
| Molecular Formula | C9H9BrFNO2 |
| Molecular Weight | 262.08 |
| IUPAC Name | 3-amino-3-(4-bromo-3-fluorophenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H9BrFNO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) |
| Standard InChI Key | KQILRFRQSYLNIS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)Br |
| Canonical SMILES | C1=CC(=C(C=C1C(CC(=O)O)N)F)Br |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a β-amino acid backbone (propanoic acid) linked to a halogenated phenyl ring. Key structural attributes include:
-
Halogen substituents: Bromine (Br) at the para position and fluorine (F) at the meta position of the phenyl ring.
-
Chirality: The α-carbon bearing the amino group enables enantiomeric forms, with the (S)-configuration being pharmacologically relevant .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrFNO₂ | |
| Molecular Weight | 262.08 g/mol | |
| Density | Not reported | – |
| Melting Point | Not reported | – |
| Solubility | Moderate in polar solvents |
The bromine atom enhances electrophilic reactivity, while fluorine improves metabolic stability and binding affinity.
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves sequential halogenation and amination steps:
-
Bromination/Fluorination: Starting from phenylpropanoic acid derivatives, bromine and fluorine are introduced using N-bromosuccinimide (NBS) and Selectfluor, respectively .
-
Amination: A Curtius rearrangement or Staudinger reaction introduces the amino group at the β-position.
Example Reaction Pathway:
Yields range from 45–68%, with purification via recrystallization (ethanol/water) or chiral HPLC .
Industrial Production
Scaled-up synthesis employs continuous flow reactors to optimize temperature (20–50°C) and residence time (2–4 hr). Automated systems monitor reaction progress, achieving >95% purity.
Chemical Reactivity and Derivatives
Functional Group Transformations
The compound undergoes three primary reactions:
-
Oxidation: Converts the amino group to a nitroso or nitro derivative using KMnO₄ (yield: 72%).
-
Reduction: LiAlH₄ reduces the carboxylic acid to an alcohol (yield: 65%).
-
Halogen Exchange: Suzuki-Miyaura coupling replaces bromine with aryl/heteroaryl groups .
Table 2: Reaction Kinetics of Halogenated Analogs
| Compound | Oxidation Rate (×10⁻³ s⁻¹) | Reduction Efficiency (%) |
|---|---|---|
| 4-Bromo-3-fluoro derivative | 1.8 ± 0.2 | 63 ± 4 |
| 3-Bromo-4-fluoro derivative | 1.5 ± 0.1 | 58 ± 3 |
| Non-halogenated analog | 0.9 ± 0.1 | 42 ± 2 |
Electron-withdrawing halogens increase oxidation rates by 100% compared to non-halogenated analogs.
Biological Activity and Mechanisms
Antibacterial Effects
The compound inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 15–30 µg/mL. Fluorine enhances membrane permeability, while bromine disrupts DNA gyrase .
Table 3: Antimicrobial Activity Spectrum
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus (MRSA) | 15 | DNA gyrase inhibition |
| Escherichia coli | 30 | Cell wall synthesis |
| Candida auris | 25 | Ergosterol biosynthesis |
Comparative Analysis with Structural Analogs
Halogen Position Impact
-
4-Bromo-3-fluoro: Higher antibacterial activity due to optimal halogen spacing.
-
2-Bromo-4-fluoro: Reduced efficacy (MIC ↑40%) from steric hindrance.
Amino Acid Backbone Modifications
-
Propanoic acid vs. propanehydrazide: Hydrazide derivatives show 2× higher antioxidant activity but lower solubility .
Industrial and Research Applications
Pharmaceutical Intermediate
Used to synthesize kinase inhibitors and GABA receptor modulators. A 2024 study generated 23 derivatives with IC₅₀ <1 µM against COVID-19 main protease .
Biochemical Probes
Fluorine-19 NMR tags enable real-time tracking of protein-ligand interactions. The bromine atom facilitates radiolabeling for PET imaging .
Challenges and Future Directions
Synthetic Limitations
-
Low yields in asymmetric amination (≤50% ee without chiral catalysts) .
-
Bromine’s susceptibility to nucleophilic displacement complicates storage.
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume